molecular formula C21H30O4 B10830640 11-nor-9(S)-carboxy-Hexahydrocannabinol

11-nor-9(S)-carboxy-Hexahydrocannabinol

Cat. No.: B10830640
M. Wt: 346.5 g/mol
InChI Key: VRZWHTKBFZGYJJ-ARFHVFGLSA-N
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Description

11-nor-9(S)-carboxy-Hexahydrocannabinol is a metabolite of tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is formed in the body after the consumption of tetrahydrocannabinol and is often used as a biomarker for cannabis use in various biological samples, such as urine and blood .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-nor-9(S)-carboxy-Hexahydrocannabinol typically involves the oxidation of tetrahydrocannabinol. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carried out at controlled temperatures to ensure the selective oxidation of the tetrahydrocannabinol molecule.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale extraction and purification processes. These methods include solid-phase extraction and liquid chromatography-tandem mass spectrometry for the isolation and quantification of the compound from biological samples .

Chemical Reactions Analysis

Types of Reactions

11-nor-9(S)-carboxy-Hexahydrocannabinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated tetrahydrocannabinol derivatives and other carboxylated metabolites .

Scientific Research Applications

11-nor-9(S)-carboxy-Hexahydrocannabinol has several scientific research applications:

    Chemistry: Used as a standard for analytical methods in the detection of tetrahydrocannabinol metabolites.

    Biology: Studied for its role in the metabolism of tetrahydrocannabinol and its effects on the human body.

    Medicine: Used in drug testing and forensic toxicology to detect cannabis use.

    Industry: Employed in the development of drug testing kits and analytical instruments.

Mechanism of Action

The mechanism of action of 11-nor-9(S)-carboxy-Hexahydrocannabinol involves its interaction with the endocannabinoid system. It binds to cannabinoid receptors, particularly the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, mood regulation, and immune response. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of other metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-nor-9(S)-carboxy-Hexahydrocannabinol is unique due to its specific formation pathway and its role as a primary biomarker for cannabis use. Its stability and detectability in biological samples make it a valuable compound for forensic and clinical applications .

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(6aR,9S,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-9-carboxylic acid

InChI

InChI=1S/C21H30O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-11,14-16,22H,4-9,12H2,1-3H3,(H,23,24)/t14-,15+,16+/m0/s1

InChI Key

VRZWHTKBFZGYJJ-ARFHVFGLSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C[C@H](CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C(=O)O)O

Origin of Product

United States

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